N-Mal-N-bis(PEG2-NHS ester) is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. This compound features a branched PEG structure with a terminal maleimide group and two terminal N-hydroxysuccinimide (NHS) esters. It is primarily utilized as a linker in various bioconjugation applications, including the development of proteolysis-targeting chimeras (PROTACs). The unique functional groups enable selective reactions with proteins and other biomolecules, making it a valuable tool in biochemical research and drug development .
The synthesis of N-Mal-N-bis(PEG2-NHS ester) typically involves the reaction of a PEG derivative with maleimide and NHS esters. The general synthetic route includes the following steps:
N-Mal-N-bis(PEG2-NHS ester) has a molecular formula of and a molecular weight of approximately 682.6 g/mol. The structure includes:
N-Mal-N-bis(PEG2-NHS ester) participates in several key chemical reactions:
The mechanism of action for N-Mal-N-bis(PEG2-NHS ester) involves a two-step process:
This dual reactivity allows for the selective degradation of target proteins when used in conjunction with PROTAC technology, significantly contributing to targeted therapeutic strategies .
N-Mal-N-bis(PEG2-NHS ester) finds extensive applications in scientific research, particularly in:
The versatility and functionality of N-Mal-N-bis(PEG2-NHS ester) make it an essential reagent in modern biochemical research and therapeutic development.
N-Mal-N-bis(PEG₂-NHS ester) features a branched PEG core with discrete functional termini:
The compact yet flexible PEG₂ spacers balance molecular rigidity and conformational freedom, critical for maintaining biomolecular activity post-conjugation. Solubility exceeds 100 mg/mL in DMSO, though aqueous solubility is limited. Structural integrity remains stable at -20°C under inert conditions but degrades upon hydrolysis of the maleimide ring or NHS esters [1] [4].
Table 1: Structural and Physicochemical Properties
Property | Specification |
---|---|
CAS Number | 2182601-73-4 |
Molecular Weight | 682.63 g/mol |
Formula | C₂₉H₃₈N₄O₁₅ |
Appearance | Colorless to light yellow solid/liquid |
Functional Groups | 1 maleimide, 2 NHS esters |
PEG Length | 2 units (8-atom spacer per arm) |
Solubility | >100 mg/mL in DMSO |
Storage Stability | -20°C, protected from light and moisture |
The evolution of PEG-based linkers reflects three key phases:
Early PEGylation (1970s–1990s): Initial reagents like methoxy-PEG-succinimidyl succinate enabled simple protein-polymer conjugates. These homobifunctional linkers improved pharmacokinetics but lacked selectivity, often compromising bioactivity due to random amine modification [6].
Heterobifunctional innovations (1990s–2010s): To address site-specificity, reagents like NHS-PEG-maleimide emerged. These allowed sequential conjugation—e.g., attaching NHS to lysines, then maleimide to cysteines. However, uncontrolled polymerization remained problematic due to symmetrical reactivity [6] [9].
Branched multifunctional era (2010s–present): N-Mal-N-bis(PEG₂-NHS ester) epitomizes this phase. Its asymmetric design (one maleimide + two NHS groups) enables:
Table 2: Key Milestones in PEG Linker Development
Era | Representative Linkers | Limitations | Advances by N-Mal-N-bis(PEG₂-NHS) |
---|---|---|---|
Early PEGylation | mPEG-NHS | Random conjugation; loss of activity | Site-specificity via orthogonal groups |
Heterobifunctional | NHS-PEG-maleimide | Dimerization risk | Ternary complex capability |
Multifunctional | N-Mal-N-bis(PEGₙ-NHS) (n=2,4) | Cost and synthesis complexity | Optimized PEG₂ length for bioavailability |
This reagent’s design directly mitigates classical PEGylation issues like polydispersity and immunogenicity, while the PEG₂ length optimizes biodegradability—a critical improvement over longer PEG chains [6] [10].
PROTAC Synthesis
As a PROTAC linker, this reagent connects E3 ligase ligands to target protein binders. The PEG₂ spacers ensure:
Protein-Protein/Drug Conjugates
The trifunctionality enables innovative architectures:
Table 3: Representative Applications in Nanotechnology
Application | Conjugate Design | Advantage |
---|---|---|
PROTACs | E3 ligase ligand—linker—target binder | Efficient target degradation (IC₅₀ <100 nM) |
Antibody-drug conjugates | Anti-PSCA antibody—linker—docetaxel | Tumor-specific cytotoxicity (90% cell kill) |
Hydrogel crosslinkers | Thiolated HA—linker—PEG-diamine | Tunable viscoelasticity (G' = 10–50 kPa) |
Nanosensors | Maleimide-QD—linker—amine-modified oligonucleotide | Ratiometric detection |
Hydrogels and Nanomaterials
In hydrogels, the linker covalently bridges thiolated polymers (e.g., hyaluronic acid) and amine-containing biomolecules. The PEG₂ spacers confer:
For multifunctional nanoparticles, simultaneous conjugation of targeting antibodies (via NHS), drugs (via maleimide), and imaging agents creates "theranostic" systems. Maleimide-thiol bonds enhance serum stability over disulfide linkages [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7